molecular formula C14H16N2OS2 B2379944 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1235094-53-7

1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No. B2379944
CAS RN: 1235094-53-7
M. Wt: 292.42
InChI Key: QVUJTQOTIGRYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histone methyltransferases play a critical role in the regulation of gene expression and chromatin structure. G9a is a histone methyltransferase that catalyzes the methylation of histone H3 at lysine 9 (H3K9), which is associated with transcriptional repression. Aberrant expression of G9a has been linked to various diseases, including cancer, neurodegenerative disorders, and viral infections. CPI-455 is a small molecule inhibitor of G9a that has shown potent and selective activity in preclinical studies.

Scientific Research Applications

  • Synthesis and Characterization
    Research by Inoue, Yasuda, and Hori (1978) explored the reaction of thio-substituted cyclopropenium ions, which are structurally related to 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. Their work led to the formation of N,N′-dicyclopropenylidene urea derivatives in organic solvents, contributing to the understanding of cyclopropenium ion reactions and their derivatives (Shinichi Inoue, Gorou Yasuda, Takuya Hori, 1978).

  • Cyclopropanation and Organocatalysis
    Cheng et al. (2011) described an organocatalytic asymmetric cyclopropanation using C2-symmetric urea as a hydrogen-bond catalyst. This method, relevant to 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, allows efficient access to 1,2,3-trisubstituted cyclopropane derivatives. It highlights the potential of such compounds in asymmetric synthesis and organocatalysis (Ying Cheng, Jing An, Liang-Qiu Lu, et al., 2011).

  • Potential in Biochemistry and Pharmacology
    The work of Ricci and Bertoletti (2009) on urea derivatives, including molecules similar to 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, indicates their role as positive regulators of cell division and differentiation. This research suggests a potential application in biochemistry and pharmacology, particularly in plant morphogenesis and cytokinin-like activity (A. Ricci, C. Bertoletti, 2009).

  • Role in Molecular Devices and Complexation
    Lock et al. (2004) researched urea-linked cyclodextrins, which are structurally related to 1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. Their studies on the photoisomerization of stilbene and its interaction with urea cyclodextrins have implications for the self-assembly of molecular devices and complexation studies (J. Lock, B. May, P. Clements, et al., 2004).

properties

IUPAC Name

1-cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c17-14(15-8-13-2-1-6-19-13)16(12-3-4-12)9-11-5-7-18-10-11/h1-2,5-7,10,12H,3-4,8-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUJTQOTIGRYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

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